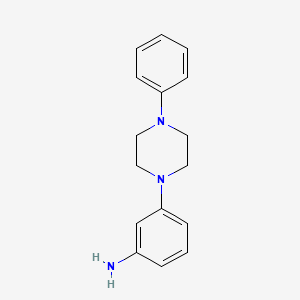
3-(4-Phenylpiperazin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Phenylpiperazin-1-yl)aniline: is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a phenyl group attached to the piperazine ring and an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antitumor, antibacterial, and antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylpiperazin-1-yl)aniline typically involves the reaction of 4-phenylpiperazine with aniline derivatives. One common method includes the use of hydrazonoyl chlorides and triethylamine as a base, followed by cyclization using polyphosphoric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions: 3-(4-Phenylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
科学的研究の応用
3-(4-Phenylpiperazin-1-yl)aniline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of the intrinsic mitochondrial pathway . This involves the upregulation of cytochrome c and caspase-3, leading to programmed cell death .
類似化合物との比較
- 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
- 4-(1-Piperazinyl)aniline
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5
Comparison: 3-(4-Phenylpiperazin-1-yl)aniline is unique due to its specific structural features, such as the phenyl group attached to the piperazine ring and the aniline moiety. This structural uniqueness contributes to its distinct pharmacological activities compared to other similar compounds .
特性
分子式 |
C16H19N3 |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
3-(4-phenylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C16H19N3/c17-14-5-4-8-16(13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12,17H2 |
InChIキー |
NSUDUKMRKCCSIV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















